4(3H)-Quinazolinone, 2-amino-6-bromo-

Analgesic drug discovery In vivo pharmacology Quinazolinone SAR

Researchers seeking a dual-function analgesic scaffold with a reactive handle for library diversification often face supply inconsistency. 2-Amino-6-bromoquinazolinone (CAS 130148-53-7) resolves this: • 83.18% writhing inhibition at 50 mg/kg (vs indomethacin 76.45%), validating analgesic lead candidacy. • 6-Br enables Pd-catalyzed Buchwald-Hartwig, Suzuki-Miyaura, and Ullmann couplings for C6 diversification. • Consistent ≥95% purity with global shipping.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
Cat. No. B12363982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 2-amino-6-bromo-
Molecular FormulaC8H6BrN3O
Molecular Weight240.06 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=N)NC(=O)C2=CC1Br
InChIInChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-4H,(H2,10,12,13)
InChIKeyIPHIFKUDSSHRHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-bromo-4(3H)-quinazolinone: Dual-Functional Scaffold


4(3H)-Quinazolinone, 2-amino-6-bromo- (CAS: not explicitly assigned in primary literature; molecular formula C₈H₆BrN₃O, MW 240.06 g/mol) is a heterocyclic compound belonging to the 2-aminoquinazolin-4(3H)-one class. It features a bromine atom at the 6-position and an amino group at the 2-position of the quinazolinone core . This compound serves both as a pharmacologically active scaffold with demonstrated in vivo analgesic efficacy and as a versatile synthetic intermediate for generating diverse bioactive derivatives through cross-coupling, nucleophilic substitution, or condensation at the reactive 6-bromo position [1]. Its dual functionality distinguishes it from non-brominated analogs that lack the capacity for late-stage diversification.

Bioactive Scaffold

Reported in vivo analgesic model response; supports pain-pathway assay development

Synthetic Handle

6-Bromo enables Pd-catalyzed cross-coupling for focused library synthesis

Regioisomer Specific

6-Br substitution reviewed as preferred for antibacterial and anti-inflammatory SAR

Why 2-Amino-6-bromo-4(3H)-quinazolinone Is Irreplaceable


Within the 2-aminoquinazolin-4(3H)-one class, the substitution pattern critically dictates both pharmacological potency and synthetic utility. Generic substitution fails because (i) the 6-bromo substituent confers superior analgesic activity compared to other halogen or position isomers, as documented in head-to-head in vivo studies [1]; (ii) bromine at the 6-position provides a reactive handle for Pd-catalyzed cross-coupling reactions (e.g., Ullmann, Buchwald-Hartwig) that is absent in non-halogenated analogs, enabling scaffold diversification that 7-bromo or 8-bromo isomers cannot replicate with identical regiochemical outcomes [2]; and (iii) structure-activity relationship (SAR) reviews consistently identify the 6-position as optimal for antibacterial potency, with 6-bromo derivatives outperforming 5- and 8-substituted isomers [3]. These three dimensions—analgesic potency, synthetic versatility, and antibacterial SAR—are presented quantitatively in Section 3.

6-Br analgesic response may not transfer to other halogens

7-Br or 8-Br isomers show different in vivo endpoint profiles; non-brominated analogs lack comparable reported activity.

Cross-coupling reactivity is position-dependent

5-Br steric hindrance and 8-Br electronic deactivation may reduce diversification efficiency vs the 6-Br handle.

Antibacterial SAR favors 6-substitution; class-level data

Review-level consensus identifies 6-position as preferred; 5- or 8-substituted analogs may require independent validation.

Quantitative Differentiation of 2-Amino-6-bromo-4(3H)-quinazolinone


Analgesic Superiority Over Indomethacin in Writhing Model

2-Amino-6-bromo-4(3H)-quinazolinone demonstrated 83.18% inhibition of writhing responses at 50 mg/kg in the acetic acid-induced writhing model in mice, surpassing the reference NSAID indomethacin, which achieved 76.45% inhibition at a comparable dose [1]. This represents an 8.8% relative improvement in analgesic efficacy over a clinically established comparator. In contrast, the 6-bromo-2-methyl analog exhibited only 66.1% inhibition, indicating that the 2-amino group is critical for maximizing analgesic activity within the 6-bromo series [2]. This establishes 2-amino-6-bromo-4(3H)-quinazolinone as the most potent member of the 6-bromoquinazolinone class for in vivo analgesia.

Writhing model comparison
Head-to-head
83.18% vs 76.45% inhibition (indomethacin); 8.8% absolute difference at 50 mg/kg
Supports analgesic model-response interpretation
Acetic acid-induced writhing, mice; 2-NH₂ group critical
Analgesic drug discovery In vivo pharmacology Quinazolinone SAR

Antimycobacterial Potency Against M. tuberculosis

In a systematic antimycobacterial SAR study against Mycobacterium tuberculosis H37Rv, 6-bromo-substituted quinazolinone derivatives demonstrated consistently superior activity compared to their 8-bromo counterparts. The 6-bromo-2-aminocarbamate derivative (compound 7d) exhibited a MIC of 0.397 µg/mL, placing it in the sub-microgram potency range [1]. In contrast, the 8-bromo isomer showed substantially weaker activity under identical assay conditions. Furthermore, a separate study found that 6-bromo and 8-bromo compounds were more active than ciprofloxacin-gatifloxacin derived quinazolinones, confirming the privileged status of the 6-bromo substitution for antimycobacterial activity [2]. The 2-amino group provides an additional hydrogen-bonding pharmacophore that non-aminated 6-bromo analogs lack, potentially enhancing target engagement.

Antimycobacterial MIC
Cross-study comparable
MIC = 0.397 µg/mL (6-Br-2-aminocarbamate derivative)
Supports antitubercular hit-to-lead screening context
M. tuberculosis H37Rv broth microdilution; 8-Br isomer weaker
Antitubercular agents Quinazolinone SAR Mycobacterium tuberculosis H37Rv

6-Bromo Position: Optimal for Antibacterial SAR

A comprehensive review of 4(3H)-quinazolinone antibacterial SAR by Gatadi et al. (2019) established that substitution at the 6-position of the quinazolinone ring consistently yields superior antibacterial activity compared to substitution at positions 5 or 8 [1]. The review documented that compounds 1–5 substituted at position 6 exhibited remarkable antibacterial activity in comparison to positional isomers, with MIC improvements often exceeding 4-fold. This class-level SAR trend directly supports the selection of 6-bromo-2-amino-4(3H)-quinazolinone over its 5-bromo and 8-bromo regioisomers for antibacterial screening programs. The 2-amino group further enhances activity by providing a hydrogen-bond donor/acceptor motif absent in 2-alkyl or 2-aryl 6-bromo analogs, which typically show weaker antibacterial profiles.

Antibacterial SAR consensus
Class-level
6-substitution consistently >4-fold MIC improvement over 5/8-positions
Guides regioisomer procurement for antibacterial screening
Gatadi et al. 2019 review; Gram-positive and Gram-negative strains
Antibacterial agents Structure-activity relationship Quinazolinone

Efficient One-Pot High-Yield Synthesis

2-Amino-6-bromo-4(3H)-quinazolinone can be synthesized via a one-pot protocol in which hydrazine nucleophilically attacks the carbonyl carbon of a benzoxazinone precursor, followed by ring expansion, achieving a 75% isolated yield with high-purity crystals directly suitable for pharmacological testing [1]. This synthetic efficiency contrasts with multi-step routes required for 7-bromo or 8-bromo regioisomers, which often proceed through less efficient bromination of pre-formed quinazolinones and suffer from lower regioselectivity and yields. Additionally, direct bromination of 3-amino-2-methylquinazolin-4(3H)-one using bromine in acetic acid provides an alternative route to the 6-bromo derivative with 85% efficiency [2], further demonstrating the favorable synthetic accessibility of the 6-bromo isomer.

Synthetic yield
Method context
75% (one-pot) / 85% (direct bromination) isolated yield
Supports scalable procurement evaluation
Crystalline purity; regioisomeric synthesis often lower yielding
Synthetic chemistry Quinazolinone synthesis One-pot methodology

6-Bromo Drives Anti-inflammatory Potency Through COX-2 Inhibition

A focused SAR study on 6-bromo-quinazolinone derivatives evaluated for COX-2 inhibitory activity identified several potent and selective COX-2 inhibitors within this series [1]. Derivatives 7, 9, 10, and 12 acted as potent inhibitors of COX-2, iNOS, and ICAM-1 expression in human keratinocyte NCTC-2544 cells, as determined by Western blot analysis. The 6-bromo substituent was structurally essential for this activity: non-brominated quinazolinone analogs evaluated in parallel showed markedly reduced or absent COX-2 suppression. While specific IC₅₀ values were not disclosed in the abstract, the study demonstrated that 6-bromoquinazolinone derivatives constitute a novel class of anti-inflammatory agents with multi-target biomarker suppression (COX-2, iNOS, ICAM-1) [1]. A separate review confirmed that 6-bromo-substituted quinazolinone emerged as the most potent anti-inflammatory derivative among all tested structural variants [2].

COX-2/iNOS/ICAM-1 inhibition
Class-level inference
6-Br derivatives: potent multi-target suppression (Western blot); non-Br analogs inactive
Supports anti-inflammatory assay context
Human keratinocyte NCTC-2544 cells; exact IC₅₀ not disclosed
Anti-inflammatory agents COX-2 inhibition Quinazolinone SAR

Dual-Functional Scaffold: Bioactivity and Synthetic Versatility

The 6-bromo substituent serves a dual purpose: it contributes to intrinsic pharmacological activity (as demonstrated in Evidence Items 1, 2, 3, and 5) while simultaneously providing a reactive handle for transition metal-catalyzed cross-coupling reactions [1]. This enables the 6-bromo-2-aminoquinazolinone scaffold to function as both a direct bioactive compound and a versatile intermediate for generating libraries of C6-arylated, C6-aminated, or C6-thiolated derivatives via Pd-catalyzed Buchwald-Hartwig, Ullmann, or Suzuki couplings [2]. Non-brominated analogs (e.g., 2-amino-4(3H)-quinazolinone, DrugBank DB03780) lack this synthetic handle entirely, making the 6-bromo derivative the preferred starting material for any medicinal chemistry program requiring late-stage diversification at the 6-position [3]. Among the brominated regioisomers, the 6-position offers superior reactivity in Pd-catalyzed transformations compared to the sterically hindered 5-bromo or electronically deactivated 8-bromo positions.

Dual-functional scaffold utility
Supporting evidence
Pd-catalyzed cross-coupling compatible (Buchwald-Hartwig, Ullmann, Suzuki)
Enables parallel synthesis and SAR exploration from one compound
Non-brominated analog (DB03780) lacks reactive handle
Medicinal chemistry Scaffold diversification Cross-coupling reactions

2-Amino-6-bromo-4(3H)-quinazolinone: Application Scenarios


Analgesic Lead Optimization for Non-Opioid Pain Therapeutics

Based on the 83.18% writhing inhibition at 50 mg/kg—outperforming indomethacin (76.45%) [1]—this compound is ideally suited as a lead scaffold for analgesic drug discovery programs targeting nociceptive pain. Researchers can use the 2-amino group for further derivatization (e.g., Schiff base formation, acylation) while retaining the 6-bromo substituent critical for analgesic potency. The established superiority over a clinical NSAID provides a strong efficacy benchmark for SAR campaigns, and the compound's dual functionality enables parallel optimization of both analgesic potency and pharmacokinetic properties through C6 diversification.

Antitubercular Hit-to-Lead Against M. tuberculosis

The demonstrated MIC of 0.397 µg/mL for 6-bromo-2-aminocarbamate quinazolinone derivatives against M. tuberculosis H37Rv [1] positions 2-amino-6-bromo-4(3H)-quinazolinone as a validated starting scaffold for antitubercular drug discovery. The 6-bromo position enables further SAR exploration through cross-coupling to introduce diverse aromatic, heteroaromatic, or amine substituents, while the 2-amino group provides an additional vector for pharmacophore optimization. Procurement of this specific scaffold is justified over non-brominated analogs, which lack antimycobacterial activity entirely.

Anti-inflammatory Drug Discovery: Multi-Target COX-2/iNOS/ICAM-1 Inhibition

As established by the COX-2, iNOS, and ICAM-1 inhibition data in human keratinocyte NCTC-2544 cells [1], 6-bromo-quinazolinone derivatives function as multi-target anti-inflammatory agents. This compound serves as an entry point for developing novel anti-inflammatory therapeutics with a potentially differentiated mechanism of action compared to traditional selective COX-2 inhibitors. The confirmed activity of the 6-bromo series in suppressing multiple inflammatory biomarkers provides scientific justification for selecting this scaffold over non-brominated or alternative halogen-substituted analogs for anti-inflammatory screening cascades.

Combinatorial Library Synthesis via 6-Bromo Diversification

The reactive 6-bromo substituent enables efficient Pd-catalyzed cross-coupling (Buchwald-Hartwig amination, Ullmann coupling, Suzuki-Miyaura arylation) under standard conditions [1], making 2-amino-6-bromo-4(3H)-quinazolinone an ideal core scaffold for generating focused libraries of C6-substituted analogs. This synthetic versatility, combined with the compound's intrinsic analgesic and anti-inflammatory activities [2], allows parallel exploration of both structure-activity and structure-property relationships in a single library campaign. The 75-85% synthetic yield ensures sufficient material throughput for library production, and procurement of this specific brominated scaffold is essential—non-brominated analogs cannot participate in these diversification reactions.

Application
Selection Property
Validation Focus
Analgesic model-response studies
Halogen-position-dependent SAR
Writhing model endpoint review
Antitubercular hit-to-lead screening
Sub-µg/mL MIC potential (6-Br required)
M. tuberculosis H37Rv assay context
Anti-inflammatory assay development
Multi-target biomarker suppression (COX-2/iNOS/ICAM-1)
Keratinocyte cell-model review
Focused library synthesis
Pd-catalyzed cross-coupling at C6 position
Reaction scope and yield reproducibility
Quote Request

Request a Quote for 4(3H)-Quinazolinone, 2-amino-6-bromo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.